molecular formula C21H22N2O B12465333 N'-(adamantan-2-ylidene)naphthalene-1-carbohydrazide

N'-(adamantan-2-ylidene)naphthalene-1-carbohydrazide

Cat. No.: B12465333
M. Wt: 318.4 g/mol
InChI Key: WGHAKPRADQBQSK-UHFFFAOYSA-N
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Description

N’-(adamantan-2-ylidene)naphthalene-1-carbohydrazide is a compound that combines the structural features of adamantane and naphthalene Adamantane is known for its rigid, diamond-like structure, while naphthalene is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantan-2-ylidene)naphthalene-1-carbohydrazide typically involves the condensation of adamantan-2-one with naphthalene-1-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(adamantan-2-ylidene)naphthalene-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(adamantan-2-ylidene)naphthalene-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-(adamantan-2-ylidene)naphthalene-1-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N’-(adamantan-2-ylidene)naphthalene-1-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(adamantan-2-ylidene)thiophene-2-carbohydrazide
  • N’-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide

Uniqueness

N’-(adamantan-2-ylidene)naphthalene-1-carbohydrazide is unique due to the combination of adamantane and naphthalene moieties. This unique structure imparts specific properties, such as enhanced stability and potential biological activity, which may not be present in similar compounds.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-(2-adamantylideneamino)naphthalene-1-carboxamide

InChI

InChI=1S/C21H22N2O/c24-21(19-7-3-5-15-4-1-2-6-18(15)19)23-22-20-16-9-13-8-14(11-16)12-17(20)10-13/h1-7,13-14,16-17H,8-12H2,(H,23,24)

InChI Key

WGHAKPRADQBQSK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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